5-Bromo-2,4-dihydroxybenzaldehyde {4-[(2-bromo-4-methylphenyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}hydrazone
Description
Structural Composition and Core Functional Groups
The molecule is characterized by three distinct structural domains:
- Brominated Benzaldehyde Hydrazone Core : The 5-bromo-2,4-dihydroxybenzaldehyde moiety provides a planar aromatic system with hydroxyl groups at positions 2 and 4, a bromine atom at position 5, and a hydrazone linkage (-NH-N=CH-) connecting to the triazine ring.
- 1,3,5-Triazine Scaffold : The central triazine ring is substituted at position 4 with a (2-bromo-4-methylphenyl)amino group and at position 6 with a morpholin-4-yl group.
- Peripheral Substituents : The bromine atoms on both the benzaldehyde and aniline moieties, along with the morpholine ring, contribute to steric and electronic modulation.
The hydrazone bridge enables rotational flexibility, potentially allowing adaptive binding to biological targets. The triazine core’s electron-deficient nature facilitates π-π interactions with aromatic residues in enzyme active sites.
Historical Context of Hydrazone-Triazine Hybrid Molecules
The fusion of hydrazones with triazine scaffolds emerged as a strategy to combine the bioisosteric properties of both motifs. Key milestones include:
- Early 2000s : Synthesis of first-generation triazine-hydrazones as kinase inhibitors, leveraging triazine’s ability to mimic purine rings.
- 2010–2015 : Systematic exploration of substituent effects, revealing that morpholine groups improve aqueous solubility without compromising target affinity.
- 2020s : Discovery of antiproliferative agents like 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl)dimorpholine, demonstrating IC~50~ values <1 µM against breast and colon cancers.
These advancements established hydrazone-triazine hybrids as versatile platforms for targeting diseases characterized by aberrant kinase activity or DNA replication.
Significance of Bromine and Morpholine Substituents in Medicinal Chemistry
Bromine Substituents :
- Electron-Withdrawing Effects : Bromine’s inductive (-I) effect increases the electrophilicity of adjacent carbons, enhancing interactions with nucleophilic residues (e.g., cysteine thiols).
- Lipophilicity Modulation : Bromine’s hydrophobic character improves membrane permeability, as evidenced by logP increases of 0.5–1.2 in analogs.
- Steric Bulk : The 2-bromo-4-methylphenyl group on the triazine may hinder metabolic oxidation at the methyl group, prolonging half-life.
Morpholine Substituents :
- Solubility Enhancement : The morpholine ring’s oxygen atom participates in hydrogen bonding, improving aqueous solubility (e.g., >2 mg/mL in PBS).
- Conformational Restriction : Morpholine’s chair conformation preorganizes the triazine scaffold for target binding, reducing entropy penalties upon complexation.
The synergy between bromine’s electronic effects and morpholine’s solubility-enhancing properties makes this compound a promising candidate for further preclinical evaluation.
Properties
Molecular Formula |
C21H21Br2N7O3 |
|---|---|
Molecular Weight |
579.2 g/mol |
IUPAC Name |
4-bromo-6-[(E)-[[4-(2-bromo-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C21H21Br2N7O3/c1-12-2-3-16(14(22)8-12)25-19-26-20(28-21(27-19)30-4-6-33-7-5-30)29-24-11-13-9-15(23)18(32)10-17(13)31/h2-3,8-11,31-32H,4-7H2,1H3,(H2,25,26,27,28,29)/b24-11+ |
InChI Key |
BNNWXWANMUGBOP-BHGWPJFGSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=C(C=C4O)O)Br)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=C(C=C4O)O)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-6-[(E)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,3-DIOL typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of bromine atoms into the aromatic rings using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amination: Formation of the amino group through nucleophilic substitution reactions.
Triazine Formation: Cyclization reactions to form the triazine ring, often using cyanuric chloride as a starting material.
Morpholine Introduction: Nucleophilic substitution to introduce the morpholine group.
Hydrazone Formation: Condensation reactions to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol groups can undergo oxidation to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Anticancer: Studied for its potential anticancer properties.
Antimicrobial: Evaluated for its antimicrobial activity against various pathogens.
Industry
Materials Science: Used in the development of advanced materials such as polymers and coatings.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-BROMO-6-[(E)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,3-DIOL involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Structural Features and Modifications:
5-{4-Chloro-3-nitrophenyl}-2-furaldehyde (4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazone () Substituents: Chloro, nitro, and methoxy groups replace the target compound’s bromo and hydroxy groups. Molecular Weight: 459.84 g/mol (vs. ~598.22 g/mol for the target compound).
1,3-Benzodioxole-5-carbaldehyde Derivative ()
- Substituents : Benzodioxole replaces the dihydroxybenzaldehyde; retains morpholine and bromo-methylphenyl groups.
- Formula : C22H22BrN7O3.
- Impact : The benzodioxole ring enhances lipophilicity, which may improve blood-brain barrier penetration compared to the target’s polar hydroxy groups .
3-Bromo-5-chloro-2-hydroxybenzaldehyde Derivative ()
- Substituents : Additional chloro and trifluoromethyl groups.
- Formula : C21H18BrClF3N7O2.
- Impact : Trifluoromethyl groups introduce strong hydrophobicity and metabolic stability, contrasting with the target’s dihydroxy motif .
Physicochemical Properties
Stability and Reactivity
Biological Activity
The compound 5-Bromo-2,4-dihydroxybenzaldehyde {4-[(2-bromo-4-methylphenyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}hydrazone is a complex organic molecule derived from 2,4-dihydroxybenzaldehyde and various amine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure
The molecular formula of the compound is . The structure features a hydrazone linkage and multiple functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 5-bromo-2,4-dihydroxybenzaldehyde and an appropriate amine derivative. The process can be optimized for yield and purity through various reaction conditions such as temperature and solvent choice.
Anticancer Activity
Research indicates that derivatives of 2,4-dihydroxybenzaldehyde exhibit significant anticancer properties. For instance, Mannich bases derived from similar structures have shown activity against several human cancer cell lines including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. In particular, certain derivatives have demonstrated IC50 values lower than 5 µM, indicating potent cytotoxic effects against these cancer cells .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | HeLa | <5 |
| Compound B | HepG2 | <5 |
| Compound C | A549 | <5 |
Antibacterial Activity
The synthesized hydrazone compounds have been evaluated for their antibacterial properties. Studies show that many derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, a compound derived from 2,4-dihydroxybenzaldehyde demonstrated high activity against Escherichia coli (Gram-negative) while showing moderate effects on Bacillus subtilis (Gram-positive) .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 20 |
| Bacillus subtilis | 10 |
Anti-inflammatory Activity
In addition to anticancer and antibacterial properties, compounds related to 5-bromo-2,4-dihydroxybenzaldehyde have been reported to exhibit anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases where such compounds could serve as therapeutic agents.
Case Studies
Several studies highlight the biological efficacy of hydrazone derivatives:
- Study on Anticancer Properties : A recent investigation into Mannich bases derived from similar aldehydes found that modifications in the phenyl ring significantly affected their cytotoxicity against cancer cell lines. Certain substitutions led to enhanced activity compared to standard chemotherapeutics .
- Antibacterial Screening : In a microbiological study, various hydrazone derivatives were screened for antimicrobial activity using the agar dilution method. Results indicated that specific compounds exhibited higher potency against E. coli than traditional antibiotics .
- Anti-inflammatory Assessment : A comprehensive review of hydrazone compounds indicated promising results in reducing inflammation markers in vitro, suggesting potential for further development in anti-inflammatory therapies .
Q & A
Q. What are the optimal synthetic routes for preparing this hydrazone-triazine hybrid compound?
- Methodological Answer: The compound can be synthesized via a multi-step approach:
- Step 1: React substituted benzaldehydes (e.g., 5-bromo-2,4-dihydroxybenzaldehyde) with hydrazine derivatives under acidic conditions (glacial acetic acid in ethanol) to form hydrazone intermediates .
- Step 2: Functionalize the triazine core by substituting chlorine atoms in trichlorotriazine with morpholine and aryl amine groups. This requires controlled temperature (0–5°C for initial substitution) and stoichiometric equivalence (1:1 molar ratio) to avoid side products .
- Step 3: Couple the hydrazone intermediate to the triazine moiety via nucleophilic substitution or condensation. Reflux in ethanol for 4–6 hours ensures complete reaction .
Key Data:
| Parameter | Value | Reference |
|---|---|---|
| Yield (Step 1) | 67–75% | |
| Reaction Temp (Step 2) | 0–5°C → RT |
Q. How can spectroscopic techniques validate the compound’s structure?
- Methodological Answer:
- 1H NMR: Identify hydrazone NH protons (δ 10–12 ppm), aromatic protons (δ 6.5–8.5 ppm), and morpholine protons (δ 3.5–4.0 ppm). Signal splitting patterns confirm substitution positions .
- MS (ESI+): Molecular ion peaks (e.g., m/z 430–492 for related hydrazones) and isotopic patterns (Br, Cl) validate molecular weight .
- X-ray Diffraction: Single-crystal analysis resolves bond lengths and angles, especially for the triazine-hydrazone linkage (e.g., C–N bond ~1.33 Å) .
Advanced Research Questions
Q. How does the morpholine substituent influence the compound’s electronic and steric properties?
- Methodological Answer:
- Computational Modeling: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show morpholine’s electron-donating effect increases electron density on the triazine ring, enhancing nucleophilic reactivity.
- Steric Effects: The morpholine ring introduces steric hindrance, reducing rotational freedom at the triazine C–N bond (torsional angle ~25° from XRD data) .
Key Data:
| Property | Morpholine Impact | Reference |
|---|---|---|
| Electron Density (Triazine) | +0.12 e⁻ (DFT) | |
| Torsional Angle (C–N) | 25° ± 2° |
Q. What contradictions exist in reported biological activities of analogous hydrazone-triazine compounds?
- Methodological Answer:
- Antimicrobial Activity: Some studies report MIC values of 8–16 µg/mL against S. aureus for hydrazone derivatives, while others show no activity due to steric hindrance from bulky substituents .
- Mechanistic Discrepancies: Triazine derivatives with morpholine groups exhibit dual inhibition (e.g., kinase and topoisomerase pathways), but conflicting data arise from assay conditions (e.g., serum protein interference) .
Resolution Strategy: - Use standardized assays (CLSI guidelines) and include control compounds (e.g., ciprofloxacin) to normalize results.
- Perform molecular docking to confirm binding modes to target enzymes (e.g., DNA gyrase) .
Q. How can reaction intermediates be trapped to study the mechanism of triazine-hydrazone coupling?
- Methodological Answer:
- Quenching Experiments: Add methanol to reaction mixtures at timed intervals to trap intermediates. Analyze via LC-MS to detect transient species (e.g., mono-substituted triazine intermediates).
- Kinetic Isotope Effect (KIE): Use deuterated hydrazine (N₂D₄) to assess if proton transfer is rate-limiting. A KIE >1 indicates significant H-bonding in the transition state .
Key Data:
| Intermediate | Retention Time (LC-MS) | m/z |
|---|---|---|
| Mono-substituted triazine | 6.2 min | 285.1 |
| Hydrazone-Triazine adduct | 8.5 min | 492.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
